![molecular formula C16H12FN5O3 B2836990 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921055-90-5](/img/structure/B2836990.png)
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .
Synthesis Analysis
The synthesis of benzodioxole compounds has been reported in the literature . These compounds were synthesized and characterized using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The synthesis strategy was based on the well-known Pd-catalyzed arylation .Molecular Structure Analysis
The molecular structure of benzodioxole compounds can be analyzed using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodioxole compounds include Pd-catalyzed arylation . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation have also been used in the synthesis of benzodioxole-type benzylisoquinoline alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques such as elemental analysis, spectroscopic techniques, and thermogravimetric analysis .科学的研究の応用
Biological Activity and Antagonistic Properties
- Research has explored compounds with similar structures for their biological activity, including their roles as receptor antagonists, highlighting the importance of such molecules in studying physiological pathways and developing therapeutic agents. For instance, the study of SB-649868, an orexin 1 and 2 receptor antagonist, elucidates its metabolism and disposition in humans, underlining the compound's potential in insomnia treatment due to its selective receptor targeting (Renzulli et al., 2011).
Synthesis and Characterization
- Compounds with related structures have been synthesized and characterized for various applications, including antimicrobial evaluation and docking studies. These studies demonstrate the versatility of similar molecules in generating new therapeutic agents with potential applications against different microbial pathogens (Talupur et al., 2021).
Cytotoxic and Antitumor Potential
- The exploration of related benzothiazole derivatives for their cytotoxic effects against cancer cell lines indicates the potential of such molecules in cancer therapy. The structural modifications and synthesis of these compounds aim to discover potent antitumor agents with specific activity profiles (Kelly et al., 2007).
Fluorination Effects on Bioactivity
- The development of fluorine-18-labeled antagonists for serotonin receptors showcases the impact of fluorination on enhancing the biological properties of therapeutic molecules. These findings contribute to the development of imaging agents for neurological research (Lang et al., 1999).
Antibacterial Activity
- New synthetic routes leading to benzamide-based compounds reveal promising antibacterial activities. This underscores the chemical's potential in contributing to the development of new antibacterial agents, addressing the ongoing challenge of antibiotic resistance (Hebishy et al., 2020).
作用機序
将来の方向性
The future directions in the research of benzodioxole compounds could involve the development and discovery of novel anticancer medications . Given their potential anticancer activity, these compounds could be further optimized to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of benzodioxole anticancer molecules .
特性
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c17-11-2-1-3-12(7-11)22-15(19-20-21-22)8-18-16(23)10-4-5-13-14(6-10)25-9-24-13/h1-7H,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSUPOQSKGPALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
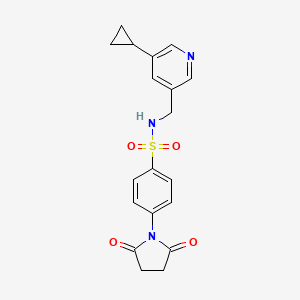
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide](/img/structure/B2836908.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide](/img/structure/B2836909.png)
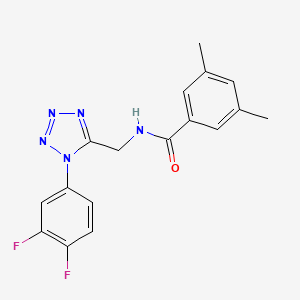
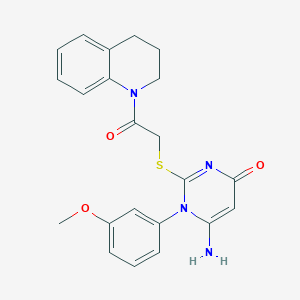

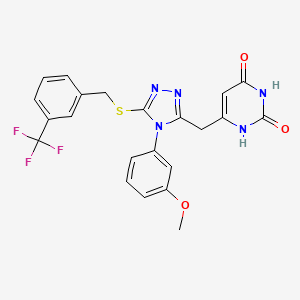
![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)
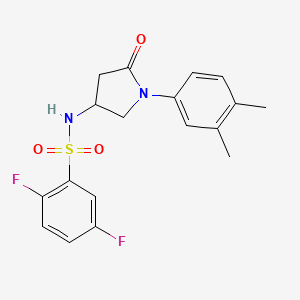
![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)

![8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2836929.png)

